Molecular Weight Differentiation from Monomeric Impurities
Phenol, 2,2′-methylenebis[5-(dimethylamino)- has a monoisotopic mass of 286.168 Da, which is ≥ 100 Da higher than the commonly monitored monomeric neostigmine impurities: Impurity A (3‑hydroxy‑N,N,N‑trimethylbenzenaminium, MW ≈ 152), Impurity B (3‑(dimethylamino)phenyl dimethylcarbamate, MW ≈ 208), and Norneostigmine (MW ≈ 180) [1]. This mass difference provides unequivocal identification by LC‑MS and ensures baseline chromatographic separation from the parent drug neostigmine (MW 223.28) . In a validated RP‑HPLC method for neostigmine methylsulfate injection, impurity peaks were identified by relative retention time and confirmed by MS; the dimeric impurity elutes in a distinct retention window free from co‑elution with Impurities A and B (resolution > 1.5) [2].
| Evidence Dimension | Monoisotopic mass (Da) / molecular weight |
|---|---|
| Target Compound Data | 286.168 Da / 286.37 g mol⁻¹ [1] |
| Comparator Or Baseline | Neostigmine (223.28 g mol⁻¹), Impurity A (≈152), Impurity B (≈208), Norneostigmine (≈180) [REFS-1, REFS-2] |
| Quantified Difference | ΔMW ≥ 63 g mol⁻¹ vs. neostigmine; ΔMW ≥ 78 vs. Impurity B |
| Conditions | Computed monoisotopic mass (PubChem 2025); RP‑HPLC‑MS method for neostigmine methylsulfate [REFS-1, REFS-3] |
Why This Matters
The large mass defect makes the dimer easily distinguishable from all monomeric impurities in routine LC‑MS impurity screens, reducing the risk of peak misassignment during batch release testing.
- [1] PubChem. Compound Summary: Phenol, 2,2′-methylenebis[5-(dimethylamino)- – CID 113293; Neostigmine – CID 4456; 3‑Dimethylaminophenol – CID 68087. Available at: https://pubchem.ncbi.nlm.nih.gov (accessed 2026‑05‑06). View Source
- [2] Sudhakar, P. et al. A RP‑HPLC Method for the Analysis of Neostigmine Methylsulfate and Process‑Related Impurities. J. Chromatogr. Sci. 2021. Available at: https://onlinelibrary.wiley.com (accessed 2026‑05‑06). View Source
